8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C26H29FN6O2 and a molecular weight of 476.55 g/mol . This compound is notable for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a dimethylxanthine core, and a methylphenyl group. It is often used in scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the attachment of the methylphenyl group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological effects, including its ability to modulate neurotransmitter systems.
Mechanism of Action
The mechanism of action of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper known for its bioactive properties.
Caffeine: A well-known stimulant with a similar xanthine core structure.
Theophylline: Another xanthine derivative used in respiratory medicine.
Uniqueness
What sets 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H29FN6O2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H29FN6O2/c1-18-5-4-6-19(15-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-9-7-20(27)8-10-21/h4-10,15H,11-14,16-17H2,1-3H3 |
InChI Key |
LFRZLDODGMGTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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